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Compound of Interest

Compound Name: spantide II

Cat. No.: B1681974 Get Quote

An in-depth analysis of the structural modifications of the potent tachykinin antagonist,

Spantide II, and their impact on biological activity. This guide provides a comprehensive

overview for researchers, scientists, and professionals engaged in drug discovery and

development.

Spantide II is a potent and selective undecapeptide antagonist of the neurokinin-1 (NK1)

receptor, a G-protein coupled receptor that is the preferred target of the neuropeptide

Substance P. The interaction between Substance P and the NK1 receptor is implicated in a

wide array of physiological and pathophysiological processes, including inflammation, pain

transmission, and smooth muscle contraction. The development of potent and selective NK1

receptor antagonists like Spantide II has been a significant focus of research for therapeutic

interventions in these areas. This technical guide delves into the core structure-activity

relationships (SAR) of Spantide II, providing a detailed analysis of how modifications to its

amino acid sequence influence its antagonist potency.

Structure of Spantide II and its Analogs
Spantide II is an analog of Substance P, with seven amino acid substitutions.[1] A key

modification from its predecessor, Spantide I, is the substitution of Gln6 with Asn6, a change

that significantly increases its antagonist potency.[2] The structures of Substance P, Spantide I,

and Spantide II are presented below for comparison.
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Substance P: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂

Spantide I: D-Arg¹-Pro²-Lys³-Pro⁴-Gln⁵-Gln⁶-D-Trp⁷-Phe⁸-D-Trp⁹-Leu¹⁰-Leu¹¹-NH₂[3]

Spantide II: D-NicLys¹-Pro²-3-Pal³-Pro⁴-D-Cl₂Phe⁵-Asn⁶-D-Trp⁷-Phe⁸-D-Trp⁹-Leu¹⁰-Nle¹¹-

NH₂[3]

Quantitative Structure-Activity Relationship Data
The antagonist activity of Spantide II and its analogs has been evaluated in various bioassays.

The following tables summarize the key quantitative data, primarily focusing on the pA2 values

obtained from the isolated rabbit iris sphincter muscle bioassay, a functional assay for

tachykinin antagonism. The pA2 value is the negative logarithm of the molar concentration of

an antagonist that produces a two-fold shift to the right in an agonist's concentration-response

curve, providing a measure of antagonist potency.
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Compound Sequence
pA₂ (Rabbit
Iris Sphincter)
[4]

pIC₅₀ (Rabbit
Iris Sphincter)
[3]

pA₂ (Guinea
Pig Taenia
Coli)[3]

Spantide II

D-NicLys¹-

Pro²-3-Pal³-Pro⁴-

D-Cl₂Phe⁵-Asn⁶-

D-Trp⁷-Phe⁸-D-

Trp⁹-Leu¹⁰-Nle¹¹-

NH₂

7.2 6.0 7.7

Spantide I

D-Arg¹-Pro²-Lys³-

Pro⁴-Gln⁵-Gln⁶-

D-Trp⁷-Phe⁸-D-

Trp⁹-Leu¹⁰-Leu¹¹-

NH₂

- 5.1 7.0

Analog 1

[D-Lys(Nic)¹,

Pro², 3-Pal³,

Pro⁴, D-

Phe(Cl₂)⁵, D-

Trp⁷, Phe⁸, D-

Trp⁹, Leu¹⁰,

Nle¹¹]-SP

6.9 - -

Analog 2

[D-Lys(Nic)¹,

Pro², 3-Pal³,

Pro⁴, D-

Phe(Cl₂)⁵, Asn⁶,

D-Trp⁷, Phe⁸, D-

Trp⁹, Nle¹¹]-SP

7.3 - -

Analog 3

[D-Lys(Nic)¹,

Pro², 3-Pal³,

Pro⁴, D-

Phe(Cl₂)⁵, Asn⁶,

D-Trp⁷, Phe⁸, D-

Trp⁹, Leu¹⁰]-SP

6.8 - -
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Analog 4

[D-Lys(Nic)¹,

Pro², 3-Pal³,

Pro⁴, D-

Phe(Cl₂)⁵, Asn⁶,

D-Trp⁷, Phe⁸, D-

Trp⁹]-SP

<5.5 - -

Analog 5

[Pro², 3-Pal³,

Pro⁴, D-

Phe(Cl₂)⁵, Asn⁶,

D-Trp⁷, Phe⁸, D-

Trp⁹, Leu¹⁰,

Nle¹¹]-SP

<5.5 - -

Analog 6

[D-Lys(Nic)¹,

Pro², 3-Pal³,

Pro⁴, D-

Phe(Cl₂)⁵, Asn⁶,

D-Trp⁷, Phe⁸, D-

Trp⁹, Leu¹⁰,

Nle¹¹]-SP(2-11)

7.4 - -

Analog 7

[D-Lys(Nic)¹,

Pro², 3-Pal³,

Pro⁴, D-

Phe(Cl₂)⁵, Asn⁶,

D-Trp⁷, Phe⁸, D-

Trp⁹, Leu¹⁰,

Nle¹¹]-SP(3-11)

7.2 - -

Analog 8

[D-Lys(Nic)¹,

Pro², 3-Pal³,

Pro⁴, D-

Phe(Cl₂)⁵, Asn⁶,

D-Trp⁷, Phe⁸, D-

Trp⁹, Leu¹⁰,

Nle¹¹]-SP(4-11)

6.7 - -

Analog 9 [D-Lys(Nic)¹,

Pro², 3-Pal³,

<5.5 - -
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Pro⁴, D-

Phe(Cl₂)⁵, Asn⁶,

D-Trp⁷, Phe⁸, D-

Trp⁹, Leu¹⁰,

Nle¹¹]-SP(5-11)

Analog 10

[D-Lys(Nic)¹,

Pro², 3-Pal³,

Pro⁴, D-

Cys(Bzl)⁵, Asn⁶,

D-Trp⁷, Phe⁸, D-

Trp⁹, Leu¹⁰,

Nle¹¹]-SP

7.4 - -

Analog 11

[D-Lys(Nic)¹,

Pro², 3-Pal³,

Pro⁴, D-

Phe(Cl₂)⁵, Asn⁶,

D-Trp⁷, D-Trp⁹,

Leu¹⁰, Nle¹¹]-SP

6.0 - -

Analog 12

[D-Lys(Nic)¹,

Pro², 3-Pal³,

Pro⁴, D-

Phe(Cl₂)⁵, Asn⁶,

D-Trp⁷, Phe⁸, D-

Trp⁹, Leu¹⁰,

Met¹¹]-SP

7.1 - -

Analog 13

[D-Lys(Nic)¹,

Pro², Phe³, Pro⁴,

D-Phe(Cl₂)⁵,

Asn⁶, D-Trp⁷,

Phe⁸, D-Trp⁹,

Leu¹⁰, Nle¹¹]-SP

7.0 - -

Analog 14 [D-Lys(Nic)¹,

Pro², 3-Pal³,

Pro⁴, D-

Phe(Cl₂)⁵, Asn⁶,

6.2 - -
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Trp⁷, Phe⁸, D-

Trp⁹, Leu¹⁰,

Nle¹¹]-SP

Analog 15

[D-Lys(Nic)¹,

Pro², 3-Pal³,

Pro⁴, D-

Phe(Cl₂)⁵, Asn⁶,

D-Trp⁷, Phe⁸,

Trp⁹, Leu¹⁰,

Nle¹¹]-SP

6.1 - -

Core Structure-Activity Relationship Insights
Analysis of the data reveals several key structural features that contribute to the potent

antagonist activity of Spantide II and its analogs at the NK1 receptor:

Position 1 (D-NicLys): The N-terminally acylated D-amino acid appears to be important for

potent antagonism.

Position 3 (3-Pal): The presence of 3-pyridylalanine at this position contributes to high

potency.[4]

Position 5 (D-Cl₂Phe): A D-amino acid with a bulky, hydrophobic, and electron-withdrawing

substituent on the phenyl ring, such as 3,4-dichloro-D-phenylalanine, is crucial for high

antagonist activity. Substitution with D-Cys(Bzl) also maintains high potency.[4]

Position 6 (Asn): The substitution of Gln⁶ in Spantide I with Asn⁶ in Spantide II is a critical

modification that significantly enhances antagonist potency.[2]

Positions 7 and 9 (D-Trp): The presence of D-tryptophan at both positions 7 and 9 is a

common feature of potent tachykinin antagonists and is essential for activity.[3][4]

Position 11 (Nle): Norleucine at the C-terminus is favorable for antagonist activity.[4]

C-Terminal Truncations: Progressive truncation from the C-terminus leads to a significant

loss of antagonist activity, highlighting the importance of the full undecapeptide sequence.[4]
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Experimental Protocols
Isolated Rabbit Iris Sphincter Muscle Bioassay
This functional assay is widely used to evaluate the antagonist activity of compounds at

tachykinin receptors.[4]

Methodology:

Tissue Preparation: Albino rabbits are euthanized, and their eyes are enucleated. The iris

sphincter muscle is carefully dissected and mounted in an organ bath containing Krebs'

physiological solution, maintained at 37°C and bubbled with a mixture of 95% O₂ and 5%

CO₂.[2][5]

Isometric Tension Recording: The muscle is connected to an isometric transducer to record

changes in muscle tension.[6]

Electrical Field Stimulation: The muscle is subjected to electrical field stimulation to induce

non-cholinergic, non-adrenergic contractions, which are mediated by the release of

endogenous tachykinins.[5]

Antagonist Evaluation: A concentration-response curve to an NK1 receptor agonist (e.g.,

Substance P) is established. The antagonist (Spantide II or its analog) is then added to the

organ bath at a fixed concentration, and the agonist concentration-response curve is re-

determined.[4]

Data Analysis: The potency of the antagonist is expressed as a pA₂ value, calculated from

the shift in the agonist's concentration-response curve.[4]

Guinea Pig Taenia Coli Bioassay
This is another classical smooth muscle preparation used to assess the activity of tachykinin

receptor ligands.[3]

Methodology:

Tissue Preparation: A segment of the taenia coli is dissected from the cecum of a guinea pig

and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's
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solution) at 37°C, aerated with 95% O₂ and 5% CO₂.

Isometric Contraction Measurement: The tissue is connected to an isometric force

transducer to measure contractile responses.

Agonist-Induced Contraction: A cumulative concentration-response curve to Substance P is

generated to determine the EC₅₀ value.

Antagonist Incubation: The tissue is incubated with the antagonist (Spantide II or its analog)

for a specified period.

Determination of Antagonist Potency: The concentration-response curve to Substance P is

repeated in the presence of the antagonist. The pA₂ value is then calculated to quantify the

antagonist's potency.[3]

Aequorin-Based Functional Calcium Assay
This cell-based assay provides a high-throughput method for screening and characterizing NK1

receptor antagonists by measuring changes in intracellular calcium concentration.[7]

Methodology:

Cell Culture and Transfection: A suitable host cell line (e.g., CHO or HEK293 cells) is stably

or transiently co-transfected with the human NK1 receptor and the photoprotein aequorin.

Coelenterazine Loading: The cells are incubated with the substrate coelenterazine, which

binds to aequorin.

Assay Procedure: The cells are placed in a luminometer. The antagonist is added to the

cells, followed by the addition of an NK1 receptor agonist (e.g., Substance P).

Luminescence Detection: Activation of the NK1 receptor by the agonist leads to an increase

in intracellular calcium, which binds to aequorin, triggering a luminescent signal. The

presence of an antagonist will inhibit this signal.

Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction

in the agonist-induced luminescence, and IC₅₀ values are determined.[7]
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Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the NK1 receptor

signaling pathway and a typical experimental workflow for the structure-activity relationship

analysis of Spantide II analogs.
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Caption: NK1 Receptor Signaling Pathway and Antagonism by Spantide II.
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Caption: Experimental Workflow for Spantide II SAR Analysis.
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Conclusion
The structure-activity relationship of Spantide II reveals a complex interplay of amino acid

residues that contribute to its high-affinity antagonism of the NK1 receptor. Key modifications at

specific positions, particularly the introduction of non-natural amino acids and the substitution

at position 6, are critical for its potent biological activity. The detailed experimental protocols

and our understanding of the underlying signaling pathways provide a robust framework for the

continued design and development of novel NK1 receptor antagonists with improved

therapeutic profiles. This guide serves as a foundational resource for researchers aiming to

build upon the knowledge of Spantide II's SAR to discover next-generation therapeutics

targeting the Substance P/NK1 receptor system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spantide II Structure-Activity Relationship: A Technical
Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681974#spantide-ii-structure-activity-relationship-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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